molecular formula C22H25ClN2O7S2 B6420611 2,4-diethyl 5-[4-chloro-3-(pyrrolidine-1-sulfonyl)benzamido]-3-methylthiophene-2,4-dicarboxylate CAS No. 877818-76-3

2,4-diethyl 5-[4-chloro-3-(pyrrolidine-1-sulfonyl)benzamido]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B6420611
CAS No.: 877818-76-3
M. Wt: 529.0 g/mol
InChI Key: BGIAMQKVUDRLRH-UHFFFAOYSA-N
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Description

This compound is a thiophene-based dicarboxylate derivative featuring a 3-methyl substituent on the thiophene ring and a complex benzamido group at position 3. The benzamido moiety is further substituted with a chlorine atom at position 4 and a pyrrolidine-1-sulfonyl group at position 4.

Properties

IUPAC Name

diethyl 5-[(4-chloro-3-pyrrolidin-1-ylsulfonylbenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O7S2/c1-4-31-21(27)17-13(3)18(22(28)32-5-2)33-20(17)24-19(26)14-8-9-15(23)16(12-14)34(29,30)25-10-6-7-11-25/h8-9,12H,4-7,10-11H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIAMQKVUDRLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Substituents Key Functional Groups Reference
2,4-Diethyl 5-[4-chloro-3-(pyrrolidine-1-sulfonyl)benzamido]-3-methylthiophene-2,4-dicarboxylate Thiophene dicarboxylate 3-methyl, 5-benzamido (4-Cl, 3-pyrrolidine-SO₂) Sulfonyl, chloro, amide Target
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Thiophene dicarboxylate 3-methyl, 5-acetamido Amide
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazopyridine dicarboxylate 3-benzyl, 7-(4-bromophenyl), 8-cyano, 2-oxo Cyano, ketone, bromo
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate Pyrrolidine dicarboxylate 4-(tert-butyl)phenyl, 3,3-dicyano, 2-(methoxycarbonylethyl) Cyano, ester

Key Observations :

  • Compared to imidazopyridine derivatives (e.g., ), the thiophene core offers greater conformational rigidity, which may influence binding specificity.
  • Pyrrolidine-based analogs (e.g., ) lack the thiophene ring’s aromaticity, leading to differences in electronic properties and solubility.

Physicochemical Properties and Spectral Data

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR, IR) Reference
Target Compound Not reported Not reported Expected: SO₂ stretch (IR: 1150–1350 cm⁻¹), aromatic C-Cl (IR: 550–850 cm⁻¹)
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate 311.34 145–147 1H NMR (DMSO-d6): δ 1.25 (t, 6H), 2.45 (s, 3H), 4.20 (q, 4H)
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 550.10 223–225 IR (KBr): 1745 cm⁻¹ (ester C=O), 2220 cm⁻¹ (C≡N)

Analysis :

  • The absence of melting point data for the target compound highlights a gap in current literature. However, analogs with bulkier substituents (e.g., bromophenyl in ) exhibit higher melting points (>200°C), suggesting that the target compound may similarly display high thermal stability.
  • Spectral features such as the sulfonyl group’s IR absorption and chloro-substituted aromatic protons in NMR could aid in structural confirmation.

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